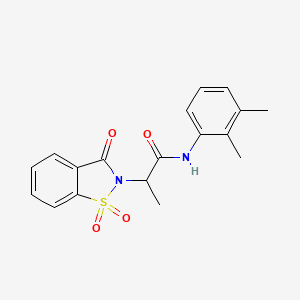

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a benzothiazole-derived compound featuring a propanamide backbone linked to a 2,3-dimethylphenyl group and a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and derivatives suggest relevance in medicinal chemistry, particularly in contexts involving metal-catalyzed C–H bond functionalization or analgesic activity .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-11-7-6-9-15(12(11)2)19-17(21)13(3)20-18(22)14-8-4-5-10-16(14)25(20,23)24/h4-10,13H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSKOLASMOQPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Isothiazolone Core: The isothiazolone core can be synthesized by reacting 2-aminothiophenol with a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to form the 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-one intermediate.

Introduction of the 2,3-Dimethylphenyl Group: The 2,3-dimethylphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with 2,3-dimethylphenylamine in the presence of a suitable base, such as sodium hydride, to form the desired product.

Amidation Reaction: The final step involves the amidation of the intermediate with a suitable amine, such as propanamide, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols), suitable bases (sodium hydride), solvents (dimethylformamide, tetrahydrofuran).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial agent due to its isothiazolone core, which is known for its biocidal properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The isothiazolone core can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar benzothiazole- and benzothiadiazole-based derivatives:

Table 1: Key Structural and Molecular Features of Analogous Compounds

*Calculated molecular weight based on structural formula.

†Inferred from structural analogs (e.g., ).

‡Hypothesized due to halogenated substituents and kinase-targeting motifs.

Substituent-Driven Property Modulations

- Aromatic Substituents : The 2,3-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-hydroxyphenyl group in , which may reduce solubility but enhance membrane permeability. The 2,4,6-trimethylphenyl analog exhibits even greater steric hindrance, likely affecting binding pocket interactions in biological targets.

- Electron-Withdrawing Groups: The 1,1,3-trioxo-benzothiazole moiety is shared across all analogs, contributing to electron-deficient aromatic systems.

- Backbone Variations : Replacement of the propanamide chain with acetamide () shortens the aliphatic linker, possibly altering conformational flexibility and target engagement.

Pharmacological Implications

- Analgesic Activity : The acetamide derivative is explicitly linked to analgesic applications, suggesting that the target compound’s propanamide backbone and dimethylphenyl group could modulate similar pathways (e.g., COX inhibition or opioid receptor interactions).

- The target compound’s lack of halogens may shift its selectivity toward non-kinase targets.

Methodological Considerations

Structural characterization of these compounds often relies on X-ray crystallography and software tools such as SHELXL for refinement and ORTEP-3/WinGX for graphical representation . For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of spectroscopic methods (NMR, IR) and crystallography in confirming substituent configurations—a framework applicable to the target compound’s analysis.

Q & A

Q. What are the critical considerations in designing a synthesis protocol for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Condensation of 2,3-dimethylphenylamine with a benzothiazole derivative (e.g., 1,1,3-trioxo-2,3-dihydrobenzothiazole) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) .

- Step 2: Propanamide linkage formation under controlled pH (e.g., triethylamine as a base) to ensure regioselectivity .

- Optimization: Monitor reaction progress via TLC or HPLC. Use recrystallization (e.g., methanol/water) for purification to achieve >95% purity .

Key Challenges:

- Avoiding side reactions (e.g., hydrolysis of the sulfonamide group) by maintaining anhydrous conditions.

- Controlling stoichiometry to prevent dimerization .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonamide (SO₂, δ ~120–130 ppm) signals .

- X-ray Crystallography:

- Use SHELX for structure refinement. Key parameters:

- Hydrogen bonding: O–H···O and N–H···O interactions stabilize crystal packing .

- Planarity: Benzothiazole ring (r.m.s. deviation <0.03 Å) influences π-stacking (centroid distances ~3.9 Å) .

Q. What stability considerations are critical under laboratory conditions?

Methodological Answer:

- Storage: -20°C in amber vials to prevent photodegradation of the sulfonamide group .

- Solubility: Moderate solubility in DMSO or DMF; avoid aqueous buffers (pH <5) to prevent hydrolysis .

- Decomposition Pathways:

- Thermal degradation above 150°C (TGA analysis recommended).

- Hydrolytic cleavage of the propanamide bond in acidic conditions .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Receptor Binding Assays:

- Use competitive binding studies (e.g., fluorescence polarization) to compare affinity (Ki) with reference ligands .

- Control for assay conditions (pH, ionic strength) that may alter sulfonamide interactions .

- Data Normalization:

- Standardize cell viability assays (MTT/XTT) using positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis: Apply ANOVA with post-hoc tests to address variability in IC50 values across replicates .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Parameterize the benzothiazole ring as a rigid body; flexible side chains improve binding pose accuracy .

- Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore Modeling:

- Map electrostatic (SO₂ group) and hydrophobic (methylphenyl) features to prioritize target enzymes (e.g., cyclooxygenase-2) .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Table:

| Modification Site | Example Derivative | Biological Impact | Source |

|---|---|---|---|

| Benzothiazole substituent | Chlorination at position 5 | ↑ Antimicrobial activity | |

| Propanamide chain length | Ethyl vs. methyl substitution | ↓ Cytotoxicity, ↑ solubility | |

| Aromatic ring substitution | Fluoro vs. methyl groups | Alters receptor selectivity |

- Synthetic Strategies:

- Introduce electron-withdrawing groups (e.g., -Cl) via electrophilic substitution to enhance bioactivity .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

- Twinned Crystals: Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder: Apply PART/ISOR restraints for flexible side chains .

- Data Collection: Optimize resolution (<0.8 Å) with synchrotron radiation to resolve hydrogen bonding networks .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.